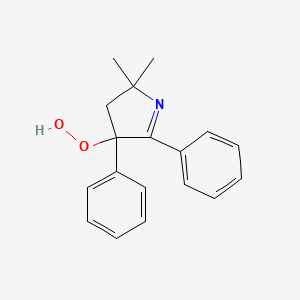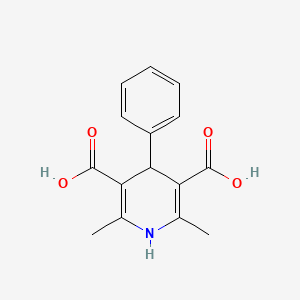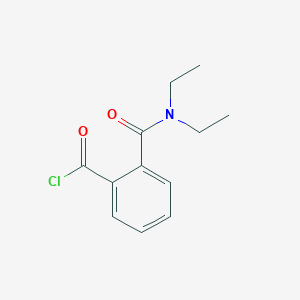
4-(Pyren-1-yl)butyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:
Preparation of 4-(Pyren-1-yl)butanol: This can be achieved through the reaction of pyrene with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl chain.
Conversion to this compound: The 4-(Pyren-1-yl)butanol is then reacted with phosphorus oxychloride (POCl3) under anhydrous conditions to yield the desired phosphorodichloridate compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Scientific Research Applications
4-(Pyren-1-yl)butyl phosphorodichloridate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of pyrene-based polymers and materials with unique photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: Investigated for its interactions with biological molecules and potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Mechanism of Action
The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.
Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.
Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.
Properties
| 76867-01-1 | |
Molecular Formula |
C20H17Cl2O2P |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-(4-dichlorophosphoryloxybutyl)pyrene |
InChI |
InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 |
InChI Key |
YSYVHBGFCHQMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

